molecular formula C11H8BrNO3 B1425174 Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate CAS No. 745078-74-4

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Cat. No. B1425174
M. Wt: 282.09 g/mol
InChI Key: CMRCBZBHVKPEIX-UHFFFAOYSA-N
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Description

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (MBC) is a synthetic compound with a wide range of applications in the field of organic chemistry. It is used as a building block in the synthesis of various compounds and is known to have a wide range of biological activities.

Scientific Research Applications

1. Precursor for Synthesis of Heterocycles

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate has been utilized in the synthesis of isoxazole-fused heterocycles. This compound serves as a versatile precursor, playing a crucial role in the synthesis process (Roy, Rajaraman, & Batra, 2004).

2. Application in Biomedical Research

This compound has shown promise in biomedical applications, particularly in the regulation of inflammatory diseases. Its synthesis and potential as a biomedical compound were explored through various spectroscopic and X-ray analysis methods (Ryzhkova, Ryzhkov, & Elinson, 2020).

3. Structural Studies and Analysis

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate has been a subject of structural studies. These studies involve determining its crystal structure and understanding its molecular conformation, which is vital for its application in various chemical syntheses (Malathy, Sharmila, Srinivasan, Manickam, & Aravindhan, 2016).

4. Development of Drug-Like Isoxazoles

It has been employed in the synthesis of a library of drug-like isoxazoles. These synthesized isoxazoles could have potential applications in drug discovery and medicinal chemistry (Robins, Fettinger, Tinti, & Kurth, 2007).

5. Synthesis of Comenic Acid Derivatives

This compound has been used in the synthesis of novel comenic acid derivatives containing isoxazole moieties. These derivatives have shown synergetic effects when used in mixtures with certain antitumor drugs, suggesting their potential in chemotherapy applications (Kletskov et al., 2018).

properties

IUPAC Name

methyl 5-(3-bromophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRCBZBHVKPEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

Synthesis routes and methods

Procedure details

To a suspension of 2,4-dioxo-4-(3-bromophenyl)-butyric acid methyl ester (10.3 g, 36.1 mmol) in anhydrous MeOH (100 mL) was added hydroxylamine hydrochloride (3.8 g, 54.2 mmol). The mixture was then refluxed for 90 min. The reaction mixture was then cooled to room temperature, and ice/water mixture (200 mL) was added. The mixture was stirred for 20 minutes, filtered through a Buchner funnel and washed with cold water. The light yellow solid was dried in vacuum oven to provide the title compound (8.9 g, 87% yield).
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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